molecular formula C19H13ClOS B14579965 1-[5-(4-Chlorophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one CAS No. 61148-47-8

1-[5-(4-Chlorophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one

Cat. No.: B14579965
CAS No.: 61148-47-8
M. Wt: 324.8 g/mol
InChI Key: KTDKRKQFQNFDBT-UHFFFAOYSA-N
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Description

1-[5-(4-Chlorophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a thiophene ring substituted with a 4-chlorophenyl group and a phenylprop-2-en-1-one moiety.

Preparation Methods

The synthesis of 1-[5-(4-Chlorophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired chalcone. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

1-[5-(4-Chlorophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can lead to the formation of saturated ketones or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, with nucleophiles such as amines or thiols.

    Cyclization: Intramolecular cyclization reactions can occur, leading to the formation of heterocyclic compounds.

Scientific Research Applications

1-[5-(4-Chlorophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the development of new materials.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: The compound is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-[5-(4-Chlorophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

1-[5-(4-Chlorophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one can be compared with other chalcones and thiophene derivatives:

    Chalcones: Similar compounds include 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and 1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one. These compounds share the chalcone backbone but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiophene Derivatives: Compounds such as 2-(4-chlorophenyl)thiophene and 2-(4-methylphenyl)thiophene are structurally related but lack the chalcone moiety. These differences result in distinct reactivity and applications.

Properties

CAS No.

61148-47-8

Molecular Formula

C19H13ClOS

Molecular Weight

324.8 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one

InChI

InChI=1S/C19H13ClOS/c20-16-9-7-15(8-10-16)18-12-13-19(22-18)17(21)11-6-14-4-2-1-3-5-14/h1-13H

InChI Key

KTDKRKQFQNFDBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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